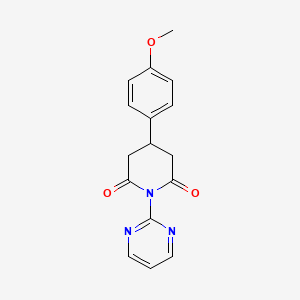
4-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a piperidine-dione moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under base-catalyzed conditions to form 4-(4-methoxyphenyl)-3-buten-2-one . This intermediate can then undergo further reactions to introduce the pyrimidinyl and piperidine-dione groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a subject of study in biochemical assays and cellular studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxyphenylacetic acid: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
4-methoxyphenylpiperazine: Similar in containing a methoxyphenyl group and a piperazine moiety, but with distinct biological activities.
4-methoxyamphetamine: Contains a methoxyphenyl group and is known for its psychoactive properties.
Uniqueness
4-(4-methoxyphenyl)-1-pyrimidin-2-yl-piperidine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
76734-03-7 |
|---|---|
Fórmula molecular |
C16H15N3O3 |
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-pyrimidin-2-ylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H15N3O3/c1-22-13-5-3-11(4-6-13)12-9-14(20)19(15(21)10-12)16-17-7-2-8-18-16/h2-8,12H,9-10H2,1H3 |
Clave InChI |
FDNDMTGVNPQRLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=O)N(C(=O)C2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


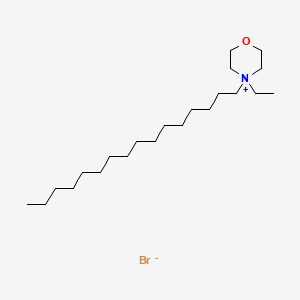
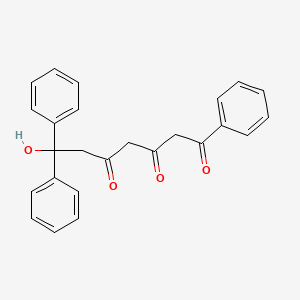

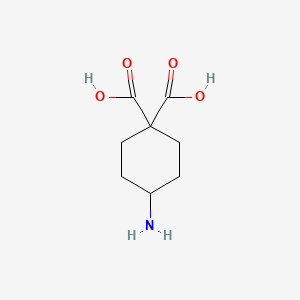
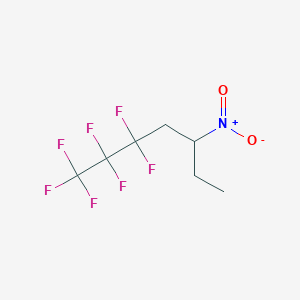
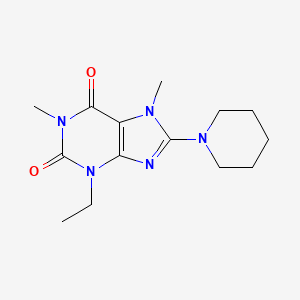
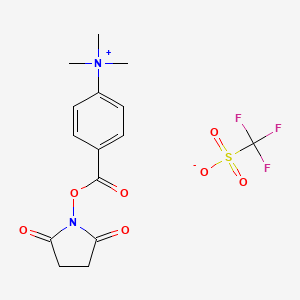
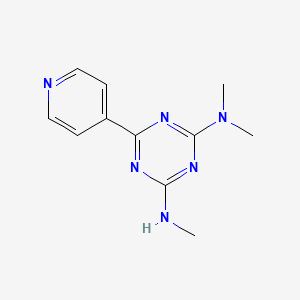

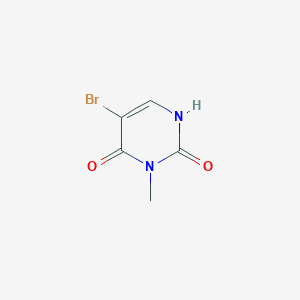
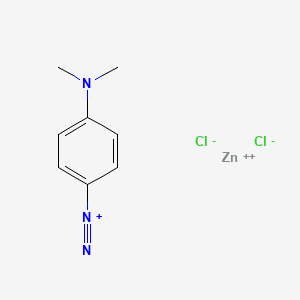
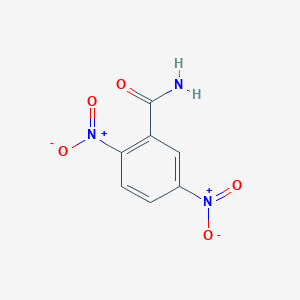
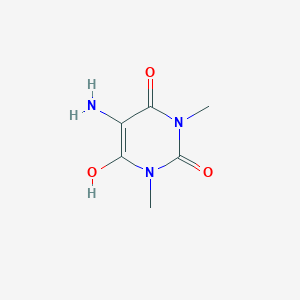
![3-Phenyl-2-[2-(phenylmethoxycarbonylamino)pentanoylamino]propanoic acid](/img/structure/B14010957.png)
